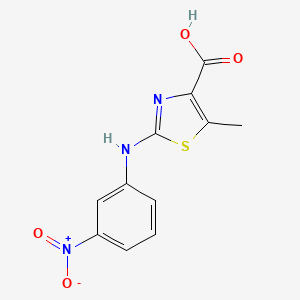

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid

Overview

Description

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine . It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .

Synthesis Analysis

The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine. In the first step, a Gewald reaction using propionaldehyde, sulfur and malononitrile formed the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile. The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .

Molecular Structure Analysis

The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure . In 2022, it was suggested that all the ROY polymorphs which are stable at ambient pressure have already been found and characterised .

Physical And Chemical Properties Analysis

The chemical formula of ROY is C12H9N3O2S and its molar mass is 259.28 g·mol−1 . Its melting point is between 99–102 °C .

Scientific Research Applications

Corrosion Inhibition : A study by Kalia et al. (2020) discusses the use of oxadiazole derivatives, similar in structure to the mentioned compound, as agents for controlling mild steel dissolution. These derivatives demonstrated high corrosion inhibition efficiency, highlighting their potential in materials science and engineering (Kalia et al., 2020).

Pharmacology : Although details on drug use and dosage are excluded as per your request, it's worth noting that similar thiazole carboxylic acids have been studied for their pharmacological properties, including spasmolytic properties and effects on the central nervous system (Chance, Dirnhuber & Robinson, 1946).

Cancer Research : Hodson et al. (1994) synthesized analogues of a compound with a thiazole group for potential use in cancer research. These compounds were tested for their ability to inhibit tumor cell growth, suggesting a role in oncological therapeutics (Hodson, Bigham, Duch, Smith & Ferone, 1994).

Photophysical Properties : A study by Murai et al. (2017) on 5-N-Arylamino-4-methylthiazoles, which are structurally similar, highlighted their photophysical properties. These compounds exhibit specific absorption and luminescence characteristics, suggesting applications in materials science, particularly in photophysics and photonics (Murai et al., 2017).

Fluorophores for Aluminium(III) Detection : Lambert et al. (2000) conducted a study on thiazoline fluorophores, closely related to the mentioned compound, for selective Al3+ detection. This research has implications in environmental chemistry and biochemistry (Lambert, Taylor, Wegener, Woodhouse, Lincoln & Ward, 2000).

Synthesis of Hybrid Compounds : Research by Sumran, Rani, and Aggarwal (2020) on oxadiazole-thiazole hybrids demonstrates the synthetic versatility of thiazole derivatives, indicating their potential use in chemical synthesis and pharmaceutical research (Sumran, Rani & Aggarwal, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as 5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid, is an organic compound which is a chemical intermediate to the drug olanzapine

Mode of Action

It is known that the compound can exist in multiple well-characterised crystalline polymorphic forms , which may influence its interaction with its targets.

Biochemical Pathways

The compound is a chemical intermediate to the drug olanzapine , suggesting that it may be involved in the biochemical pathways related to the action of olanzapine.

Result of Action

As a chemical intermediate to the drug olanzapine , it may contribute to the therapeutic effects of olanzapine.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it has been observed that the compound can exist in multiple well-characterised crystalline polymorphic forms , which may be influenced by factors such as temperature and pressure.

properties

IUPAC Name |

5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-3-2-4-8(5-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBSZJNNFODAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)

![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)

![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)

![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)